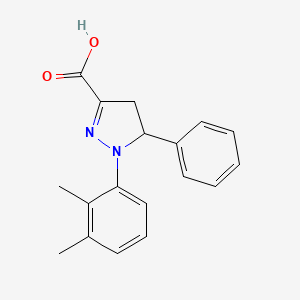

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a dihydropyrazole core substituted with a 2,3-dimethylphenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazoles are known for their ability to engage in hydrogen bonding and π-π stacking interactions, making them valuable in drug design and materials science .

Synthesis and Structural Features: The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, refluxing 2,3-dimethylphenylhydrazine with a substituted chalcone in ethanol or acetic acid yields the dihydropyrazole core. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization . Structural confirmation relies on spectroscopic techniques:

- NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.3 ppm), and the carboxylic acid proton (δ ~12.5 ppm).

- X-ray crystallography: Reveals a puckered pyrazole ring with a dihedral angle of 15–20° between the aromatic substituents .

The carboxylic acid group enhances solubility and facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-6-10-16(13(12)2)20-17(11-15(19-20)18(21)22)14-8-4-3-5-9-14/h3-10,17H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEGTGSULWSLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between 2,3-dimethylphenylhydrazine and chalcone (a phenyl-substituted α,β-unsaturated ketone) under acidic or basic conditions can yield the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed. Continuous flow reactors and automated synthesis platforms can also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases. Its derivatives may exhibit pharmacological activities that are beneficial in treating conditions such as cancer, infections, and inflammatory disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Position and Bioactivity :

- Methyl groups (e.g., 3,4-dimethylphenyl vs. 2,3-dimethylphenyl): Adjacent methyl groups (3,4-dimethyl) increase steric hindrance, reducing enzymatic metabolism but lowering solubility. In contrast, 2,3-dimethyl substitution may optimize both stability and target engagement .

- Halogenation (Cl, F): Chlorine at position 5 (as in the 5-chloro-2-methylphenyl analog) enhances kinase inhibition, while fluorine at position 4 improves receptor binding affinity .

Functional Group Impact :

- Carboxylic acid vs. ethoxycarbonyl : The free carboxylic acid group (pKa ~4.5) facilitates ionic interactions in biological systems, whereas ethoxycarbonyl derivatives exhibit prolonged plasma half-lives due to esterase resistance .

Biological Activity Trends: Anticancer Potential: Chlorinated derivatives show superior kinase inhibition (e.g., BRAF(V600E)), critical in targeting cancer pathways . Anti-inflammatory Activity: Methoxy-substituted analogs demonstrate COX-2 selectivity, though with lower potency compared to diclofenac .

Table 2: Comparative Pharmacokinetic Data

| Compound | LogP | Solubility (mg/mL) | Plasma Half-life (h) |

|---|---|---|---|

| 1-(2,3-Dimethylphenyl)-5-phenyl derivative | 3.2 | 0.12 | 4.5 |

| 1-(4-Fluorophenyl)-5-phenyl derivative | 2.8 | 0.25 | 6.8 |

| 1-(3-Methoxyphenyl)-5-phenyl derivative | 2.1 | 1.10 | 3.2 |

Biological Activity

1-(2,3-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- CAS Number : Not specifically listed but related compounds exist under CAS 277299-70-4.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

- COX Inhibition : Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A selectivity index of 8.22 was reported for certain derivatives, indicating a favorable profile for reducing inflammation without severe side effects .

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index |

|---|---|---|---|

| Compound A | 54% | 81% | 1.5 |

| Compound B | 45% | 78% | 1.73 |

| This compound | TBD | TBD | TBD |

Antioxidant Activity

Molecular docking studies indicate that pyrazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Analgesic Properties

The analgesic effects have been noted in several pyrazole derivatives through various pain models:

- In Vivo Studies : The compound demonstrated notable analgesic activity comparable to standard analgesics such as indomethacin and celecoxib .

The biological activities of this compound are primarily attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, the compound minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.

Case Studies

A series of studies have evaluated the efficacy of pyrazole derivatives in various models:

Study 1: Anti-inflammatory Efficacy

In a carrageenan-induced paw edema model in rats, a derivative with structural similarities to the target compound showed a significant reduction in swelling compared to control groups. Histopathological analysis revealed minimal tissue damage, suggesting safety and efficacy .

Study 2: Analgesic Activity

In a formalin-induced pain model, the compound exhibited a dose-dependent reduction in pain scores, demonstrating its potential as an effective analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.